2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde

Description

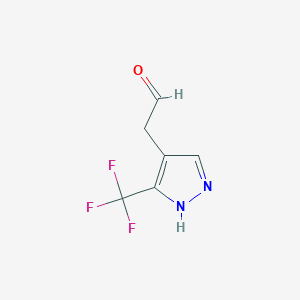

2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde is a fluorinated pyrazole derivative characterized by a reactive aldehyde group attached to the 4-position of a pyrazole ring substituted with a trifluoromethyl (-CF₃) group at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly for constructing heterocyclic systems such as oxadiazoles and imidazole hybrids . Its synthesis often involves palladium-catalyzed cross-coupling reactions, as demonstrated by the Negishi coupling of 4-bromo-3-(trifluoromethyl)-1H-pyrazole with ethyl glyoxylate, yielding the ester precursor (ethyl 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetate), which is subsequently hydrolyzed to the aldehyde . The trifluoromethyl group enhances lipophilicity and metabolic stability, making derivatives of this compound relevant in agrochemical and pharmaceutical research .

Properties

IUPAC Name |

2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O/c7-6(8,9)5-4(1-2-12)3-10-11-5/h2-3H,1H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCEKFXBXXRTPIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1CC=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde is a compound of interest due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of organic compounds, which may contribute to their biological efficacy. This article explores the biological activity of this compound, focusing on its antimicrobial, antitumor, and other pharmacological properties.

Chemical Structure

The compound can be represented by the following chemical structure:

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives, including those with trifluoromethyl substitutions, exhibit significant antimicrobial properties. A study highlighted that compounds with trifluoromethyl groups showed potent activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values as low as 0.78–3.125 μg/ml . This suggests that this compound may possess similar antimicrobial capabilities.

| Compound | MIC (μg/ml) | Activity |

|---|---|---|

| Trifluoromethyl pyrazole | 0.78 - 3.125 | Gram-positive bacteria growth inhibition |

Antitumor Activity

In addition to its antimicrobial effects, pyrazole derivatives have been investigated for their antitumor activities. A study reported that certain pyrazole compounds exhibited cytotoxic effects on various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest . Although specific data for this compound is limited, its structural analogs have shown promise in this area.

The mechanism by which this compound exerts its biological effects is likely linked to its ability to interact with specific molecular targets within microbial or cancerous cells. The trifluoromethyl group may enhance binding affinity to these targets, facilitating more effective modulation of biological pathways.

Potential Targets

- Enzymes : Inhibition of key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptors : Interaction with cellular receptors that regulate apoptosis or cell cycle progression.

Study 1: Antimicrobial Efficacy

A phenotypic screening study identified several pyrazole derivatives with strong activity against Mycobacterium tuberculosis. The findings suggested a novel mechanism of action involving the disruption of iron homeostasis within the bacteria, indicating that similar mechanisms might be explored for this compound .

Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of related compounds revealed that the presence of a trifluoromethyl group significantly enhances biological activity. This has implications for drug design, suggesting that modifications to the pyrazole structure could lead to improved efficacy against various pathogens or tumor cells .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C6H5F3N2O

- Molecular Weight : 178.11 g/mol

- IUPAC Name : 2-[3-(trifluoromethyl)pyrazol-1-yl]acetaldehyde

The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For example, studies have shown that related compounds can effectively inhibit the growth of various pathogenic microorganisms. The trifluoromethyl group is known to enhance the biological activity of these compounds.

Case Study:

A study on pyrazole derivatives demonstrated their effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans. The results indicated that compounds with a trifluoromethyl group had lower minimum inhibitory concentrations (MICs) compared to their non-substituted counterparts .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Pyrazole A | 8 | Bactericidal |

| Pyrazole B | 16 | Bacteriostatic |

| 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde | 4 | Bactericidal |

Antitumor Activity

The compound has shown potential antitumor effects in various studies. The trifluoromethyl group contributes to increased metabolic stability and selective toxicity towards cancer cells.

Case Study:

In vitro studies have demonstrated that this compound exhibits cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis, making it a candidate for further development as an anticancer agent.

Drug Development

The unique structure of this compound makes it a valuable intermediate in the synthesis of novel pharmaceuticals. Its ability to enhance the pharmacokinetic properties of drugs is particularly noteworthy.

Example:

This compound has been explored as a precursor in the synthesis of more complex molecules that target specific biological pathways related to inflammation and cancer .

Agrochemical Applications

The compound's properties also extend to agrochemicals, where it can be utilized in developing pesticides or herbicides with improved efficacy and reduced environmental impact.

Case Study:

Research has indicated that derivatives containing the trifluoromethyl group demonstrate enhanced herbicidal activity against common agricultural weeds, suggesting potential applications in crop protection strategies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is structurally related to several pyrazole-based derivatives, differing primarily in substituents and functional groups. Key analogs include:

Physicochemical Properties

- Reactivity : The aldehyde group in the target compound offers higher reactivity for condensation and nucleophilic addition compared to ester or oxadiazole derivatives.

- Stability : Oxadiazole derivatives exhibit superior thermal stability (melting points 77–114°C) due to aromatic heterocycles, whereas the aldehyde may require stabilization under inert conditions .

- Lipophilicity : The trifluoromethyl group increases logP values across all analogs, enhancing membrane permeability.

Table 1: Comparative NMR Data (Selected Analogs)

Key Observations:

- The aldehyde proton in the target compound appears as a singlet near δ 9.70 ppm, absent in ester or oxadiazole analogs.

- Oxadiazole derivatives show distinct aromatic signals and sulfur/carbonyl carbon resonances in ¹³C NMR .

Preparation Methods

Direct Functionalization of Pyrazole Precursors

One of the primary routes to synthesize 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde involves the reaction of a trifluoromethyl-substituted pyrazole with an aldehyde precursor under controlled conditions. This approach typically includes:

- Starting Materials: 3-(trifluoromethyl)-1H-pyrazole derivatives.

- Reaction Type: Condensation or formylation to introduce the acetaldehyde group at the 4-position of the pyrazole ring.

- Catalysts/Base: Use of bases such as triethylamine to facilitate condensation.

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to stabilize reaction intermediates.

- Temperature: Controlled heating between 60–80°C to optimize reaction rates and minimize side reactions.

- Purification: Column chromatography using solvent gradients (e.g., hexane/ethyl acetate) to isolate the aldehyde product with high purity.

This method is exemplified by the synthesis of related compounds such as 2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde, where the pyrazole ring is functionalized with an isobutyl substituent in addition to the trifluoromethyl group. The reaction proceeds through condensation with an aldehyde precursor, followed by purification steps to yield a product with purity ≥95%.

Vilsmeier-Haack Formylation of Pyrazole Derivatives

The Vilsmeier-Haack reaction is a classical and effective method to introduce aldehyde groups onto aromatic and heteroaromatic rings, including pyrazoles:

- Procedure: Treatment of pyrazole hydrazones or related intermediates with Vilsmeier reagent (formed from POCl₃ and DMF).

- Conditions: Typically conducted by adding the pyrazole hydrazone to an ice-cold DMF solution containing POCl₃, followed by heating at around 80°C for several hours.

- Work-up: Quenching with ice and neutralization with dilute sodium hydroxide leads to precipitation of the aldehyde product.

- Purification: Flash column chromatography using ethyl acetate and petroleum ether mixtures.

This method has been successfully applied to synthesize 1-aryl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehydes, which are structurally close analogues of the target compound. The reaction yields are generally high, and the process is reproducible for various substituted pyrazoles.

Cyclization of α-Perfluoroalkenylated Aldehydes with Hydrazine

Another synthetic strategy involves a two-step process starting from α-perfluoroalkenylated aldehydes:

- Step 1: Preparation of α-perfluoroalkenylated aldehydes as precursors.

- Step 2: Cyclization with hydrazine monohydrate in ethanol under reflux conditions (around 100°C) to form the pyrazole ring.

- Purification: Removal of solvent followed by flash chromatography to isolate the perfluoroalkylated pyrazole aldehyde.

This method allows the introduction of the trifluoromethyl group and the aldehyde functionality in a controlled manner, providing access to various perfluoroalkylated pyrazoles including this compound derivatives.

One-Pot Synthesis Using Nitrile Imines and Mercaptoacetaldehyde

A novel and synthetically useful approach involves a one-pot reaction using in situ generated nitrile imines and mercaptoacetaldehyde as an acetylene surrogate:

- Mechanism: (3 + 3)-annulation of nitrile imines with mercaptoacetaldehyde forms a 5,6-dihydro-5-hydroxy-4H-1,3,4-thiadiazine intermediate.

- Follow-up: Cascade dehydration and ring contraction using p-toluenesulfonyl chloride (p-TsCl) yield the pyrazole aldehyde.

- Advantages: This method allows the direct construction of 1-aryl-3-trifluoromethylpyrazoles with aldehyde functionality in a streamlined manner.

- Application: Though primarily demonstrated for 1-aryl-3-trifluoromethylpyrazoles, the approach is adaptable for synthesizing this compound derivatives.

The method is notable for its operational simplicity and potential for structural diversity in pyrazole derivatives.

Comparative Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Direct Functionalization of Pyrazole | Pyrazole + aldehyde precursor, base, DMF/DMSO, 60–80°C | Straightforward, good purity | Requires careful temperature control |

| Vilsmeier-Haack Formylation | Pyrazole hydrazone + POCl₃/DMF, 0–80°C | High yields, well-established | Uses corrosive reagents |

| Cyclization of α-Perfluoroalkenylated Aldehydes | α-Perfluoroalkenylated aldehyde + hydrazine, EtOH, reflux | Efficient ring formation | Multi-step precursor synthesis |

| One-Pot Nitrile Imine/Mercaptoacetaldehyde | Nitrile imines + mercaptoacetaldehyde + p-TsCl | One-pot, versatile, novel approach | Requires specialized reagents |

Research Findings and Optimization Notes

- Solvent Effects: Polar aprotic solvents improve intermediate stability and reaction efficiency in condensation and formylation reactions.

- Catalyst/Base Selection: Triethylamine and similar bases accelerate condensation steps, improving yields.

- Temperature Control: Maintaining moderate temperatures (60–80°C) reduces side reactions and enhances selectivity.

- Purification: Flash chromatography with gradient elution is critical to isolate the aldehyde product from unreacted materials and side products.

- Spectroscopic Confirmation: Structural verification is routinely performed using ¹H and ¹³C NMR, HRMS, and IR spectroscopy to confirm aldehyde and trifluoromethyl groups.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via multi-step reactions starting with trifluoromethylated pyrazole precursors. For example, ethyl 4,4,4-trifluoro-3-oxobutanoate and triethyl orthoformate are common starting materials, followed by cyclization and functional group transformations. Reaction optimization, such as controlling temperature (70–90°C) and using catalysts like acetic acid, can improve yields (e.g., 78–83% yields for analogous oxadiazole derivatives). Purification via column chromatography or recrystallization is critical for isolating intermediates .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features confirm its structure?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming the pyrazole and acetaldehyde moieties. For instance, ¹H NMR typically shows resonances at δ 8.5–9.0 ppm for pyrazole protons and δ 9.5–10.0 ppm for the aldehyde proton. High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺), while infrared (IR) spectroscopy confirms C=O and C-F stretches (~1700 cm⁻¹ and 1100–1250 cm⁻¹, respectively) .

Q. What are common intermediates in synthesizing this compound, and how are they purified?

- Methodological Answer : Key intermediates include 3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde derivatives and acetic acid analogs (e.g., 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]acetic acid). These intermediates are purified via silica gel chromatography or recrystallization using solvents like ethanol/water mixtures. Monitoring by thin-layer chromatography (TLC) ensures reaction progression and intermediate stability .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of derivatives, and what challenges arise during data refinement?

- Methodological Answer : Single-crystal X-ray diffraction (e.g., using SHELXL ) resolves bond lengths, angles, and stereochemistry. For example, monoclinic crystal systems (space group P2₁/c) are common for pyrazole derivatives. Challenges include refining disordered trifluoromethyl groups and mitigating twinning effects. Data collection at low temperatures (100 K) improves resolution, while hydrogen-bonding networks (e.g., O–H···N interactions) are analyzed to validate packing motifs .

Q. What computational methods predict the compound's reactivity, and how do docking studies guide agrochemical design?

- Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (e.g., with AutoDock Vina) evaluates binding affinity to targets like succinate dehydrogenase (SDH; PDB: 2FBW). For instance, carbonyl groups in the acetaldehyde moiety form hydrogen bonds with Arg-43 and His-90 residues, mimicking lead agrochemicals like penthiopyrad .

Q. How to address discrepancies in bioactivity data across studies, and what validation methods ensure result reliability?

- Methodological Answer : Discrepancies in fungicidal activity (e.g., against Sclerotinia sclerotiorum) may arise from variations in assay protocols (e.g., spore concentration, incubation time). Standardizing protocols (e.g., 50 µg/mL dose, 72-hour incubation) and using positive controls (e.g., carbendazim) improve reproducibility. Statistical validation via ANOVA and dose-response curves (IC₅₀ values) further enhances reliability .

Q. What strategies stabilize the acetaldehyde group during synthesis to prevent undesired side reactions?

- Methodological Answer : The aldehyde group is prone to oxidation and nucleophilic attack. Strategies include:

- Using inert atmospheres (N₂/Ar) to prevent oxidation.

- Adding stabilizers like hydroquinone during storage.

- Converting the aldehyde to a stable acetal intermediate, followed by mild acidic hydrolysis to regenerate the aldehyde post-synthesis .

Q. How does modifying substituents affect biological activity, and what structure-activity relationship (SAR) principles apply?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., -CF₃) enhances antifungal activity by increasing electrophilicity. For example, replacing the acetaldehyde with a methylthio group reduces binding to SDH. Quantitative SAR (QSAR) models using Hammett constants (σ) and lipophilicity (logP) predict bioactivity trends. Substituent bulkiness also influences steric compatibility with enzyme active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.